Ginsenoside Rg5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ginsenoside Rg5 is a minor ginsenoside constituent obtained exclusively from ginseng species. It is known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects . Ginsenosides are the main active components of ginseng, a traditional medicinal herb widely used in East Asia.

作用机制

- Primary Targets : Ginsenoside Rg5 competes for the binding site of the insulin-like growth factor 1 receptor (IGF-1R). It blocks the binding of IGF-1 (insulin-like growth factor 1) to IGF-1R .

- It inhibits mRNA expression of cyclooxygenase-2 (COX-2) by suppressing the DNA binding activities of NF-κB p65 .

- NF-κB Pathway : By inhibiting NF-κB p65, this compound downregulates COX-2 expression. This pathway plays a crucial role in inflammation and cancer progression .

Target of Action

Mode of Action

Biochemical Pathways

Its multifaceted actions make it an intriguing subject for ongoing investigation . 🌱🔬

生化分析

Biochemical Properties

Ginsenoside Rg5 interacts with various enzymes, proteins, and other biomolecules. It has been shown to bind to active domains of PI3K proteins, thereby modulating multiple signaling pathways critical for cancer growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has shown promising anti-tumor effects on MCF-7 cells by increasing the levels of reactive oxygen species expression to inhibit PI3K/Akt signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound and Ginsenoside Rk1 have shown promising anti-tumor effects on MCF-7 cells by binding to active domains of PI3K proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can induce irreversible autophagy and apoptosis in cells, leading to therapeutic effects against breast cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound and Rk1 could significantly lessen the locomotor activity of mice and promote the sleep quality index, including increasing the amount of sleep in a pentobarbital sodium experiment with a threshold dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that this compound can bind to active domains of PI3K proteins, which may suggest its localization within the cell .

准备方法

Synthetic Routes and Reaction Conditions

Ginsenoside Rg5 can be synthesized from other ginsenosides such as Rb1, R-Rg3, and S-Rg3 through acid-catalyzed dehydration reactions. The conversion follows the reaction activity order Rb1 > S-Rg3 > R-Rg3 . The synthetic route involves using hydrochloric acid in methanol as a catalyst .

Industrial Production Methods

An improved method for the industrial production of this compound involves the extraction of ginseng fibrous root powder at atmospheric pressure. The highest extraction yield is obtained under optimal conditions: extraction temperature of 85°C, acid concentration of 0.06 mol/L, sample to solvent ratio of 1:55 g/mL, and ethanol concentration of 95% after 4 hours .

化学反应分析

Types of Reactions

Ginsenoside Rg5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for dehydration and various oxidizing and reducing agents for other transformations .

Major Products Formed

The major products formed from these reactions include other ginsenosides and various derivatives that exhibit different pharmacological activities .

科学研究应用

Ginsenoside Rg5 has a wide range of scientific research applications:

Biology: Studied for its effects on gene expression and cellular pathways.

Medicine: Investigated for its anticancer properties, with proven in vitro and in vivo activities against several cancer types such as breast, liver, lung, bone, and gastrointestinal cancers. .

Industry: Used in the development of drug delivery systems and as a component in health supplements.

相似化合物的比较

Ginsenoside Rg5 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:

Ginsenoside Rg3: Known for its anticancer and anti-inflammatory properties.

Ginsenoside Rh2: Exhibits strong anticancer activity.

Ginsenoside Rk1: Similar to Rg5 in its effects on sleep and cancer.

This compound stands out due to its broad spectrum of activities and its potential for use in various therapeutic applications.

属性

CAS 编号 |

186763-78-0 |

|---|---|

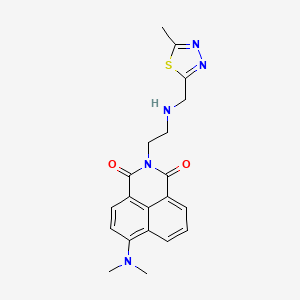

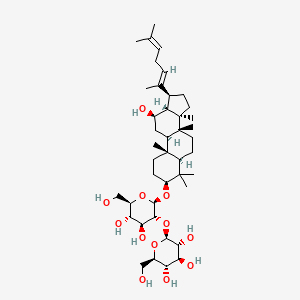

分子式 |

C42H70O12 |

分子量 |

767.0 g/mol |

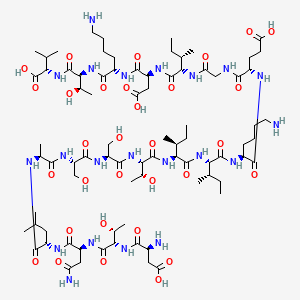

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |

InChI 键 |

NJUXRKMKOFXMRX-FVKFZLIDSA-N |

SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

手性 SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |

规范 SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

产品来源 |

United States |

Q1: How does ginsenoside Rg5 interact with its targets, and what are the downstream effects?

A1: this compound exhibits its effects through interactions with various cellular targets and signaling pathways. One prominent mechanism involves the activation of the insulin-like growth factor-1 receptor (IGF-1R). [] This activation triggers downstream signaling cascades such as ERK, FAK, and Akt/eNOS/NO pathways, ultimately promoting angiogenesis and vasorelaxation. []

Q2: Does this compound interact with any specific receptors?

A2: Yes, research suggests that this compound can allosterically interact with the P2RY12 receptor. [] This interaction leads to the inhibition of P2RY12 activity, impacting neutrophil NETosis and inflammatory responses, which are implicated in conditions like deep vein thrombosis. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers primarily focus on this compound's biological activity and mechanisms, specific details regarding its molecular formula and weight are not extensively discussed. It is essential to consult specialized chemical databases or literature for comprehensive structural information.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques have been employed to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been used to determine the complete chemical shift assignments for this compound. [] This data aids in structural elucidation and differentiation from other ginsenosides.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers primarily focus on the pharmacological activities of this compound rather than its potential catalytic properties. There is no direct evidence within these papers to suggest that this compound acts as a catalyst in chemical reactions.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques have provided valuable insights into this compound's interactions and potential mechanisms. Molecular docking studies, for instance, revealed that this compound exhibits a high binding affinity to the active pocket of PI3K, a key enzyme in the PI3K/Akt signaling pathway. [] This computational finding supports experimental observations of this compound's inhibitory effect on this pathway.

Q7: What is known about the pharmacokinetic profile of this compound?

A8: Research suggests that this compound undergoes metabolism in vivo. One study investigating the metabolism of this compound in rats identified several metabolites in biological samples, including urine, plasma, and feces. [] The study revealed that oxidation, deglycosylation, deoxidation, glucuronidation, demethylation, and dehydration are major metabolic reactions of this compound. []

Q8: Are there differences in the pharmacological effects of this compound when administered through different routes?

A9: Yes, research suggests potential differences in pharmacological effects depending on the route of administration. In a study evaluating the antiallergic effects of this compound, it was observed that oral administration significantly inhibited the passive cutaneous anaphylaxis (PCA) reaction, while intraperitoneal administration did not have a significant inhibitory effect. [] This finding highlights the potential role of first-pass metabolism and absorption characteristics in influencing this compound's activity in vivo.

Q9: What are the main in vitro and in vivo models used to study the efficacy of this compound?

A9: Researchers have employed various in vitro and in vivo models to investigate the biological activity of this compound.

- Cancer cell lines: Human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), Eca109 (esophageal cancer), and HeLa (cervical cancer) have been extensively used to evaluate the anticancer potential of this compound. [, , , , ]

- HT22 cells: The murine hippocampal neuronal cell line HT22 is commonly employed to study neuroprotection and investigate the effects of compounds on neuronal survival and function. [, ]

- 3T3-L1 cells: The 3T3-L1 cell line, derived from mouse embryos, is a well-established model for studying adipogenesis and investigating the effects of compounds on fat cell differentiation and lipid metabolism. []

- Rodent models of disease: Researchers commonly utilize rodent models to mimic human diseases such as diabetes, cancer, sleep deprivation, and heart failure. These models allow for the evaluation of this compound's therapeutic potential in a living organism. [, , , , , , ]

- Zebrafish model: The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in biomedical research. Its transparent embryos, genetic tractability, and physiological similarities to mammals make it suitable for studying various aspects of human health and disease. []

Q10: What are the main therapeutic areas where this compound shows promise based on in vitro and in vivo studies?

A10: Based on the provided research papers, this compound demonstrates potential therapeutic benefits in several areas:

- Cancer: this compound inhibits proliferation and induces apoptosis and autophagy in various cancer cell lines, including lung, breast, esophageal, and cervical cancers. [, , , , , ] These findings suggest its potential as an anticancer agent.

- Cardiovascular Diseases: this compound exhibits protective effects against heart failure in zebrafish models. [] It promotes angiogenesis and vasorelaxation by activating the IGF-1R pathway and the eNOS/NO/cGMP axis. []

- Neurological Disorders: this compound shows neuroprotective effects in thermal stress-exposed HT22 cells, a model for studying hippocampal damage and cognitive impairment. [] It also improves sleep quality in sleep-deprived rats by regulating energy metabolism and neurotransmitter signaling. [, ]

- Metabolic Disorders: this compound improves insulin resistance and mitochondrial biogenesis in the liver of diabetic db/db mice. [] It also reduces succinate-associated lipolysis in adipose tissue and prevents muscle insulin resistance. []

- Inflammatory Diseases: this compound exhibits antiallergic effects by inhibiting RBL-2H3 cell degranulation, suppressing the PCA reaction in mice, and reducing inflammation in a mouse model of ear skin dermatitis. []

Q11: Have there been any efforts to develop specific drug delivery systems for this compound?

A13: Yes, researchers are exploring strategies to improve the delivery of this compound to specific targets. One study successfully developed folic acid-modified this compound-loaded bovine serum albumin nanoparticles (FA-Rg5-BSA NPs). [] These nanoparticles demonstrated enhanced tumor targeting and improved antitumor efficacy in an MCF-7 xenograft mouse model compared to free this compound. []

Q12: What analytical techniques are commonly used to characterize and quantify this compound?

A12: Several analytical techniques are employed to characterize, quantify, and monitor this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique widely used to separate, identify, and quantify ginsenosides, including this compound, in complex mixtures like plant extracts and biological samples. [, , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC, enabling more accurate and rapid analysis of ginsenosides. [, ]

- Mass Spectrometry (MS): MS coupled with HPLC or UPLC (LC-MS or UPLC-MS) provides precise identification and quantification of ginsenosides based on their mass-to-charge ratio. [, , , ]

- Tandem Mass Spectrometry (MS/MS): MS/MS offers enhanced selectivity and sensitivity by fragmenting selected ions, allowing for the unambiguous identification and quantification of ginsenosides in complex matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)